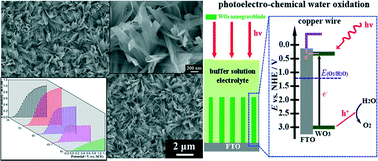Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
CrystEngComm Pub Date: 2016-07-20 DOI: 10.1039/C6CE01186A
Abstract
WO3 nano-grassblades (NGs) were successfully synthesized on a fluorine-doped tin dioxide (FTO) substrate by a two-step hydrothermal method, which involves a nanoseed-generating step and a nano-grassblade-growth step using urea as the morphology-controlling agent. The influence of the seeding procedure on the morphology of the obtained WO3 nanostructure was systematically investigated. The synthesized WO3 NGs were revealed to have a single crystalline structure with a large aspect ratio and perpendicular alignment on FTO substrates. The photoelectrochemical (PEC) water splitting properties of the annealed WO3 NGs were performed in 0.1 M KH2PO4/K2HPO4 buffer solution (pH 7), exhibiting an onset potential of ca. −0.1 V vs. SCE and a maximum photocurrent density of 1.2 mA cm−2 under 1.5 G illumination. Growth time-dependent PEC activity and specific surface area data confirm that the efficient PEC activity of WO3 NGs is attributed to their high specific surface area, which is beneficial in enlarging the WO3/solution interface for water oxidation. This two-step hydrothermal growth technique demonstrates a unique advantage in ensuring firm adhesion of the WO3 film to the FTO substrate and offers a novel route for improving the performance of PEC water splitting devices.


Recommended Literature
- [1] Recent advances in the chemistry of caryophyllene
- [2] A brief review on thermally induced oxidation and oxidative etching of thin MoS2 crystals
- [3] Plastically deformed Cu-based alloys as high-performance catalysts for the reduction of 4-nitrophenol†‡
- [4] Stable narrowband red phosphor K3GaF6:Mn4+ derived from hydrous K2GaF5(H2O) and K2MnF6†
- [5] Ambident neighbouring groups. Part V. Effects of solvent on several O-5 ring closures
- [6] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [7] A highly active and stable 3D dandelion spore-structured self-supporting Ir-based electrocatalyst for proton exchange membrane water electrolysis fabricated using structural reconstruction†
- [8] Insulating to metallic transition of an oxidized boron nitride nanosheet coating by tuning surface oxygen adsorption
- [9] Organobase triggered controlled supramolecular ring opening polymerization and 2D assembly†
- [10] Reductant-directed formation of PS–PAMAM-supported gold nanoparticles for use as highly active and recyclable catalysts for the aerobic oxidation of alcohols and the homocoupling of phenylboronic acids†










